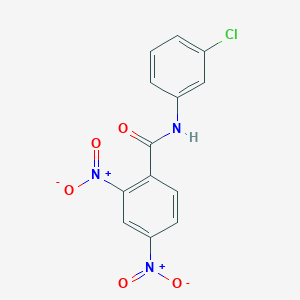

N-(3-chlorophenyl)-2,4-dinitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClN3O5 |

|---|---|

Molecular Weight |

321.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2,4-dinitrobenzamide |

InChI |

InChI=1S/C13H8ClN3O5/c14-8-2-1-3-9(6-8)15-13(18)11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18) |

InChI Key |

ZGTILPRQZPPFKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Chlorophenyl 2,4 Dinitrobenzamide and Analogues

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of N-(3-chlorophenyl)-2,4-dinitrobenzamide relies on the efficient preparation of its constituent building blocks. This section outlines the common synthetic routes for the required substituted aniline (B41778) and dinitrobenzoyl chloride intermediates.

Synthesis of Substituted Anilines (e.g., 3-chloroaniline (B41212) derivatives)

3-Chloroaniline serves as the amine component in the synthesis. A primary method for its preparation is the reduction of 3-chloronitrobenzene. atamanchemicals.com This transformation can be achieved through various reduction techniques, including catalytic hydrogenation using precious metals or metal sulfides as catalysts. The addition of metal oxides during this process is crucial to prevent dehalogenation, ensuring the chlorine atom remains on the aromatic ring. atamanchemicals.com An alternative method involves the use of iron powder in an acidic medium, such as refluxing ethanol (B145695) with hydrochloric acid, to reduce the nitro group. sciencemadness.org

Another well-established route to 3-chloroaniline starts from benzene (B151609). This multi-step process begins with the nitration of benzene using a mixture of concentrated nitric and sulfuric acids to yield nitrobenzene. doubtnut.comvedantu.com The subsequent step is the chlorination of nitrobenzene. Because the nitro group is a meta-directing group, chlorination with chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) selectively adds a chlorine atom at the meta position, yielding 3-chloronitrobenzene. doubtnut.comvedantu.com The final step is the reduction of the nitro group of 3-chloronitrobenzene to an amino group, which can be accomplished using reagents like tin(II) chloride (SnCl₂) or zinc amalgam in an acidic environment, to produce the final 3-chloroaniline product. doubtnut.comsemanticscholar.org

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Chloroaniline | C₆H₆ClN | 127.57 | 108-42-9 |

| 2,4-Dinitrobenzoyl chloride | C₇H₃ClN₂O₅ | 230.56 | 20195-22-6 |

| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 610-30-0 |

Synthesis of Dinitrobenzoyl Chlorides (e.g., 2,4-dinitrobenzoyl chloride)

The second precursor, 2,4-dinitrobenzoyl chloride, is an activated carboxylic acid derivative. It is typically synthesized from 2,4-dinitrobenzoic acid. chemicalbook.comnih.gov The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis. This is commonly achieved by treating 2,4-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired 2,4-dinitrobenzoyl chloride, along with gaseous byproducts like sulfur dioxide and hydrogen chloride (for SOCl₂) or carbon monoxide, carbon dioxide, and hydrogen chloride (for oxalyl chloride).

Amide Bond Formation Strategies

The central step in the synthesis of this compound is the formation of the amide bond. This can be accomplished through several effective methodologies.

Acyl Chloride-Amine Condensation (e.g., Schotten-Baumann reaction mechanisms)

The most direct method for synthesizing the target amide is the condensation reaction between 3-chloroaniline and 2,4-dinitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction. wikipedia.orgtestbook.com The reaction is typically performed in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org A base, commonly aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), is essential for the reaction to proceed efficiently. testbook.comorganic-chemistry.org

The mechanism involves the nucleophilic attack of the nitrogen atom of the 3-chloroaniline on the electrophilic carbonyl carbon of the 2,4-dinitrobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated amide. The base present in the reaction mixture then neutralizes the hydrogen chloride (HCl) produced, preventing it from protonating the unreacted amine and thereby driving the reaction to completion. testbook.comorganic-chemistry.org

Other Coupling Methodologies for Amide Synthesis

While the Schotten-Baumann reaction is highly effective, other modern coupling methodologies can also be employed to form the amide bond, typically starting from 2,4-dinitrobenzoic acid and 3-chloroaniline. These methods rely on in situ activation of the carboxylic acid.

Carbodiimide-Based Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.comluxembourg-bio.com The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide. To enhance efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer alternative, OxymaPure, are often included. luxembourg-bio.comluxembourg-bio.com

Phosphonium-Based Reagents: Phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidine (B122466) analogue (PyBOP) are powerful coupling reagents. peptide.comluxembourg-bio.com They react with the carboxylic acid to form an activated OBt ester, which readily reacts with the amine. These reagents are known for their high reactivity and ability to minimize racemization, although the byproduct of BOP, HMPA, is carcinogenic. peptide.comluxembourg-bio.com More recent developments include methods for the in situ generation of phosphonium salts, which can also efficiently drive amide bond formation. nih.govacs.orgresearchgate.net

| Method | Key Reagents | Typical Byproducts | Key Features |

|---|---|---|---|

| Schotten-Baumann Reaction | Acyl Chloride, Amine, Base (e.g., NaOH, Pyridine) | HCl (neutralized by base), Salt (e.g., NaCl) | Often uses a two-phase system; robust and widely applicable. wikipedia.org |

| Carbodiimide Coupling | Carboxylic Acid, Amine, DCC or DIC, Additive (e.g., HOBt, OxymaPure) | Substituted Urea (e.g., DCU), Water | Effective at forming an active ester intermediate; DCU byproduct can be insoluble. peptide.comluxembourg-bio.com |

| Phosphonium Salt Coupling | Carboxylic Acid, Amine, BOP or PyBOP | HMPA (from BOP), Triphenylphosphine oxide | High reactivity; low racemization; avoids guanidinium (B1211019) byproducts. peptide.comluxembourg-bio.com |

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity while minimizing reaction time and side products.

For the Schotten-Baumann reaction , optimization hinges on several factors. organic-chemistry.org The choice of base is critical; a strong inorganic base like NaOH effectively neutralizes the HCl byproduct, while a weaker organic base like pyridine can sometimes act as a nucleophilic catalyst. organic-chemistry.org The solvent system must be chosen to ensure that the reactants can interact, often at the interface of the two phases. testbook.com Temperature control is also important, as excessive heat can lead to unwanted side reactions. The rate of addition of the acyl chloride can influence the outcome, as a slow addition can prevent a rapid, exothermic reaction and the formation of impurities.

When using coupling reagents , optimization focuses on the selection of the reagent and any additives. For instance, in carbodiimide-mediated couplings, the addition of HOBt or OxymaPure is a key optimization step that increases yields and reduces the risk of racemization. luxembourg-bio.com The stoichiometry of the reagents must be carefully controlled; using a slight excess of the coupling reagent and the carboxylic acid can help drive the reaction to completion. Solvent choice is also crucial, with aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. acs.orgresearchgate.net Finally, the purification strategy, whether through recrystallization or chromatography, is vital for isolating the final product in high purity.

Solvent Selection and Reaction Media Effects

The choice of solvent is critical in the synthesis of N-(aryl) amides as it can influence the solubility of reactants, the reaction rate, and the ease of product isolation. In the synthesis of related amide compounds, a range of aprotic solvents have been successfully employed.

For the acylation of anilines, polar aprotic solvents are often favored. Tetrahydrofuran (THF) has been demonstrated as an effective medium for the synthesis of N-aryl amides. Its ability to dissolve both the aniline and the acyl chloride, along with a suitable base, facilitates a homogenous reaction environment, leading to high yields. In a study on the amidation of various aryl amines with chloroacetyl chloride, THF, in combination with the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provided excellent yields of the corresponding amides at room temperature.

Dichloromethane (DCM) is another commonly used solvent for Schotten-Baumann-type reactions, which are frequently used for the synthesis of amides from acyl chlorides and amines. Its inert nature and low boiling point simplify the work-up procedure, allowing for easy removal by evaporation. The synthesis of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, was successfully carried out in dichloromethane with triethylamine (B128534) as the base.

Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also been utilized in related amide syntheses, particularly in phase-transfer catalyzed reactions. These solvents are particularly effective at solvating ionic intermediates and can accelerate the reaction rate. The selection of the optimal solvent is often a balance between reaction efficiency and the practical aspects of purification.

Table 1: Comparison of Solvents Used in the Synthesis of Analogous N-Aryl Amides

| Solvent | Typical Base/Catalyst | Reactant 1 | Reactant 2 | General Observations |

| Tetrahydrofuran (THF) | DBU | Aryl amine | Acyl chloride | High yields at room temperature. |

| Dichloromethane (DCM) | Triethylamine | Amine | Acyl chloride | Common in Schotten-Baumann reactions, easy work-up. |

| N,N-dimethylformamide (DMF) | K₂CO₃ / TBAB | Aniline | Acetyl chloride | Effective in phase-transfer catalyzed acetylations. |

Temperature and Reaction Time Kinetics

The kinetics of amide formation from anilines and acyl chlorides are significantly influenced by temperature and reaction time. Generally, these reactions are exothermic and can proceed at a range of temperatures, from ambient to elevated temperatures, depending on the reactivity of the substrates and the desired reaction rate.

For many acylation reactions involving reactive acyl chlorides like 2,4-dinitrobenzoyl chloride, the reaction can be carried out at room temperature. A study on the DBU-catalyzed amidation of aryl amines in THF reported reaction times of 3 to 6 hours at room temperature to achieve high yields (75-95%). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

In some instances, initial cooling of the reaction mixture may be necessary, especially during the addition of the highly reactive acyl chloride, to control the exothermic nature of the reaction and prevent the formation of side products. One procedure for a similar amidation involved cooling the reaction mixture in an ice-salt bath before the dropwise addition of the acyl chloride, followed by stirring at room temperature for several hours.

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times. For the synthesis of related N-arylsuccinimides, irradiating the reaction mixture at 180°C for as little as 15 minutes resulted in the formation of the desired product. While this high-temperature method can dramatically accelerate the reaction, it requires specialized equipment and careful optimization to avoid degradation of the reactants or products.

Table 2: Influence of Temperature and Time on the Synthesis of Analogous Amides

| Temperature | Duration | Synthetic Method | General Outcome |

| Room Temperature | 3 - 6 hours | DBU-catalyzed amidation in THF | High yields (75-95%). |

| Room Temperature | 30 minutes | Schotten-Baumann reaction in DCM | Rapid formation of the amide. |

| 180°C | 15 minutes | Microwave-assisted synthesis | Drastic reduction in reaction time. |

Catalyst Systems and Their Influence on Yield and Selectivity

In the synthesis of amides from amines and acyl chlorides, a base is typically required to neutralize the hydrochloric acid byproduct. The choice of base can influence the reaction rate and yield. Common bases used include tertiary amines like triethylamine and amidine bases such as DBU. Triethylamine is a widely used, cost-effective base for these reactions. DBU is a stronger, non-nucleophilic base that has been shown to be a highly effective catalyst for amidations, often leading to higher yields in shorter reaction times compared to other bases.

Phase-transfer catalysts (PTCs) have also been employed in the N-acetylation of anilines, a reaction analogous to the formation of the target compound. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC), in conjunction with an inorganic base like potassium carbonate, can facilitate the reaction between the water-insoluble organic reactants and the aqueous or solid base, leading to high yields at room temperature.

For certain amidation reactions, Lewis acid catalysts can also be employed. While more commonly used in Friedel-Crafts type reactions, some Lewis acids can activate the acyl chloride towards nucleophilic attack by the aniline. However, for the direct amidation of anilines with reactive acyl chlorides, the use of a base to scavenge the generated acid is the more prevalent and straightforward approach.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are crucial steps to obtain this compound in high purity. The chosen method depends on the physical properties of the product and the impurities present.

A common and effective method for the purification of solid organic compounds is recrystallization . This technique relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. For analogous N-aryl amides, ethanol has been successfully used as a recrystallization solvent. The crude product is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified amide crystallizes out, leaving the more soluble impurities in the solution. Toluene is another solvent that has been used for the recrystallization of similar aromatic compounds.

Precipitation by the addition of a non-solvent is another simple and rapid purification technique. In several reported syntheses of related amides, the reaction mixture is poured into cold water, causing the water-insoluble amide product to precipitate out. The solid can then be collected by filtration and washed with water to remove any water-soluble impurities.

For more challenging separations, or to achieve very high purity, column chromatography is a powerful tool. In the purification of a related nitrobenzamide, the crude product was subjected to short-column chromatography using neutral alumina (B75360) as the stationary phase. This method allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation.

The purity of the isolated product can be assessed by various analytical techniques, including melting point determination and chromatographic methods such as TLC.

Structural Characterization Via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Local Environments

Theoretical NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy provides direct observation of the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), theoretical calculations can serve as a powerful complementary tool for peak assignment and structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting NMR chemical shifts with a good degree of accuracy.

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus within a molecule in the presence of an external magnetic field. By referencing these calculated shielding values to the computed shielding of a standard compound (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. For N-(3-chlorophenyl)-2,4-dinitrobenzamide, such calculations would be performed on a geometry-optimized structure of the molecule.

This theoretical approach is particularly valuable for complex aromatic systems where spectral overlap and intricate splitting patterns in experimental spectra can complicate direct interpretation. By comparing the theoretically predicted chemical shifts with the experimental data, a more confident and precise assignment of each resonance to its corresponding nucleus in the molecular structure can be achieved. Although specific GIAO-calculated values for this compound are not detailed here, the methodology represents a crucial step in rigorous structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of chromophores—functional groups capable of absorbing energy and promoting electrons to higher energy molecular orbitals.

The primary chromophores in the this compound structure are the 2,4-dinitrophenyl group and the 3-chlorophenyl group, connected by the amide linkage. The dinitrophenyl ring, with its two strongly electron-withdrawing nitro groups, and the chlorophenyl ring constitute a conjugated system that gives rise to characteristic electronic transitions.

The UV-Vis spectrum is expected to exhibit intense absorption bands corresponding to π → π* transitions associated with the aromatic rings and the C=O and N-H groups of the amide bond. The presence of the nitro groups is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzamide (B126), due to the extension of the conjugated system and the electron-withdrawing nature of the NO₂ groups. Analysis of the absorption bands provides insight into the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It also offers valuable structural information through the analysis of fragmentation patterns.

For this compound, with a chemical formula of C₁₃H₈ClN₃O₅, the expected monoisotopic mass is approximately 321.01 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass, confirming the compound's molecular weight. The presence of the chlorine atom would also be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ having an intensity of about one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are produced, typically in the form of protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). This method minimizes fragmentation during the ionization process, usually resulting in a clear and easily identifiable molecular ion peak, which is crucial for confirming the molecular weight of the compound.

In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule, providing a unique fingerprint that aids in structural elucidation. The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds, particularly the amide bond.

A plausible fragmentation pathway would involve the cleavage of the C-N amide bond, which could lead to the formation of two primary fragment ions: the 2,4-dinitrobenzoyl cation and the 3-chloroaniline (B41212) radical cation or related fragments. Further fragmentation of the 2,4-dinitrobenzoyl cation could involve the loss of the nitro groups. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 1: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity | Structural Deduction |

| 321/323 | [C₁₃H₈ClN₃O₅]⁺ | Molecular ion (with ³⁵Cl/³⁷Cl isotopic pattern) |

| 195 | [C₇H₃N₂O₄]⁺ | 2,4-dinitrobenzoyl cation |

| 127/129 | [C₆H₆ClN]⁺ | 3-chloroaniline radical cation (with ³⁵Cl/³⁷Cl isotopic pattern) |

Note: The m/z values are nominal and based on the most common isotopes.

Comprehensive Spectroscopic Data Interpretation for Molecular Structure Elucidation

The definitive structural elucidation of this compound is achieved through the synergistic interpretation of all available spectroscopic data.

NMR Spectroscopy would confirm the number and connectivity of protons and carbons. The aromatic region of the ¹H NMR spectrum would show distinct multiplets for the protons on both the 3-chlorophenyl and 2,4-dinitrophenyl rings, and the ¹³C NMR would show the corresponding signals for all carbon atoms, including the carbonyl carbon of the amide group.

UV-Vis Spectroscopy confirms the presence of the conjugated aromatic system and the electron-withdrawing nitro groups, which are key features of the molecule's electronic structure.

Mass Spectrometry provides the unequivocal molecular weight and elemental formula (via high-resolution MS). The fragmentation pattern serves as a final piece of the puzzle, confirming the presence of the 2,4-dinitrobenzoyl and 3-chlorophenyl moieties and their connection through an amide linkage.

Together, these techniques provide a detailed and unambiguous confirmation of the chemical structure of this compound.

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction (SCXRD) Studies

A definitive understanding of the solid-state structure of N-(3-chlorophenyl)-2,4-dinitrobenzamide would necessitate its synthesis and the growth of single crystals suitable for SCXRD analysis. This powerful analytical technique would provide precise measurements of the atomic positions within the crystal lattice, forming the basis for the subsequent detailed structural analysis.

Determination of Crystal System and Space Group

The diffraction pattern obtained from an SCXRD experiment would allow for the unambiguous determination of the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group. The space group describes the symmetry elements present within the crystal lattice, such as rotation axes, mirror planes, and inversion centers. This information is fundamental to understanding the packing of the molecules in the solid state.

Unit Cell Parameters and Asymmetric Unit Analysis

From the diffraction data, the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—would be precisely calculated. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Furthermore, the analysis would identify the contents of the asymmetric unit, which is the smallest part of the unit cell that can be used to generate the entire cell through the application of the space group's symmetry operations. The asymmetric unit could contain one or more molecules of this compound, and potentially solvent molecules if they are incorporated into the crystal structure.

Molecular Conformation Analysis (e.g., Dihedral Angles, Torsion Angles of Amide Linkage and Aromatic Rings)

The refined crystal structure would provide the exact three-dimensional arrangement of the atoms within the this compound molecule. Key conformational features, such as the planarity of the amide linkage and the relative orientations of the two aromatic rings, would be quantified by measuring specific dihedral and torsion angles. For instance, the torsion angle of the C-N bond of the amide group would reveal the degree of twist between the benzamide (B126) and chlorophenyl moieties. The orientation of the nitro groups relative to the benzene (B151609) ring to which they are attached would also be determined.

Supramolecular Interactions in the Crystal Lattice

Analysis of Intermolecular Hydrogen Bonding Networks (N-H...O, C-H...O, O-H...O)

Hydrogen bonds are among the strongest and most directional intermolecular interactions. The crystal structure would be meticulously examined for potential hydrogen bonds. The amide group provides a classic hydrogen bond donor (N-H), which would be expected to interact with an acceptor, most likely an oxygen atom from a nitro group or the carbonyl group of a neighboring molecule, forming N-H...O hydrogen bonds. Weaker C-H...O hydrogen bonds, involving aromatic or other C-H groups and oxygen acceptors, would also be identified and characterized by their bond lengths and angles. If any water or other protic solvent molecules were present in the crystal lattice, O-H...O hydrogen bonds could also be a feature of the supramolecular structure.

Exploration of Other Non-Covalent Interactions (e.g., C-H...π, π-π Stacking, Halogen Bonding, Van der Waals Forces)

Beyond conventional hydrogen bonding, a comprehensive analysis would investigate other non-covalent interactions that contribute to the stability of the crystal lattice. These could include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can be in a face-to-face or offset arrangement.

C-H...π Interactions: The interaction of a C-H bond with the electron cloud of an aromatic ring.

Halogen Bonding: The interaction of the chlorine atom (a halogen) with a Lewis basic site on a neighboring molecule.

A complete understanding of these interactions would provide a detailed picture of the supramolecular assembly of this compound in the solid state.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The analysis generates a three-dimensional surface colored according to normalized contact distances (dnorm), where red spots indicate shorter contacts (stronger interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts.

From this surface, a two-dimensional "fingerprint plot" is generated, which summarizes all intermolecular contacts in the crystal. rsc.org This plot graphs the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution and shape of the points on this plot provide a quantitative summary of the types and relative significance of different intermolecular interactions. mdpi.com

For a molecule like this compound, a Hirshfeld analysis would typically reveal several key interactions:

H···H Contacts: Given the abundance of hydrogen atoms on the phenyl rings, these are expected to be the most frequent, though weakest, interactions, typically covering a large portion of the Hirshfeld surface. nih.gov

O···H/H···O Contacts: These are indicative of hydrogen bonds. In this molecule, the oxygen atoms of the nitro groups and the carbonyl group can act as hydrogen bond acceptors, while the amide N-H group and the C-H groups of the benzene rings can act as donors. These interactions appear as distinct "spikes" on the fingerprint plot.

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces the possibility of halogen bonding and other weak C-H···Cl interactions, which would be represented in a specific region of the fingerprint plot.

C···H/H···C Contacts: These interactions are associated with π-stacking or contacts between aromatic rings and would contribute significantly to the crystal packing. ias.ac.in

The table below illustrates a hypothetical breakdown of intermolecular contacts for this compound, based on analyses of structurally similar compounds.

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most abundant, albeit weakest, contacts on the molecular periphery. |

| O···H/H···O | ~15-25% | Corresponds to N-H···O and C-H···O hydrogen bonds, crucial for forming structural motifs. |

| C···H/H···C | ~10-20% | Indicates C-H···π interactions and general van der Waals forces involving the aromatic rings. |

| Cl···H/H···Cl | ~5-10% | Highlights the role of the chlorine substituent in directing crystal packing. |

| N···H/H···N | ~2-5% | Relates to weaker hydrogen bonding involving nitro and amide groups. |

| C···C | ~1-3% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Polymorphism and Pseudopolymorphism Studies in Dinitrobenzamide Scaffolds

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. nih.gov These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. Pseudopolymorphism is a related phenomenon where different crystal forms incorporate solvent molecules (solvates) or water (hydrates) into their lattice. nih.gov

While specific studies on the polymorphism of this compound are not publicly available, the dinitrobenzamide scaffold is known to exhibit this behavior. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, NO2), along with the potential for different conformations (e.g., rotation around the amide bond), makes these molecules susceptible to packing in various arrangements.

No distinct crystalline forms of this compound have been reported in the literature. However, research on analogous compounds strongly suggests that it is a candidate for polymorphism. For instance, a closely related compound, 4-amino-3,5-dinitrobenzamide (B1294534) , has been shown to crystallize in four different anhydrous polymorphic forms (I, II, III, and IV) and one hydrated form. researchgate.net The discovery of these forms was achieved through crystallization from various solvents and conditions, followed by characterization using techniques like single-crystal X-ray diffraction.

The crystallographic data for the polymorphs of 4-amino-3,5-dinitrobenzamide are summarized below, illustrating the structural diversity that can arise from a single dinitrobenzamide-based molecule. researchgate.net

| Form | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Form I | Monoclinic | P2(1)/n | N-H···O catemer hydrogen bond linkage. |

| Form II | Orthorhombic | Pbca | Also features N-H···O catemer H-bond linkage. |

| Form III | Monoclinic | P2(1)/c | N-H···O dimeric hydrogen bond pattern. |

| Form IV | Monoclinic | P2(1)/c | Data indicates a distinct monoclinic form. |

| Hydrate | Triclinic | P-1 | Water molecules incorporated, forming N-H···O dimers. |

This extensive polymorphism in a similar scaffold highlights the high probability that this compound could also exist in multiple crystalline forms under different experimental conditions.

Phase transformation is the process by which one crystalline form (polymorph) converts into another, often more thermodynamically stable, form. nih.gov These transitions can be induced by factors such as temperature, pressure, or contact with a solvent. rsc.orgeurekaselect.com The study of phase transformations is crucial, as an unexpected conversion from a metastable to a stable form can significantly alter a material's properties.

In the case of the analogous compound 4-amino-3,5-dinitrobenzamide , thermal analysis has shown clear phase transformation behavior. researchgate.net Upon heating, the metastable forms (II, III, IV, and the hydrate) all irreversibly transform into the most stable high-temperature form, Form I, before melting. researchgate.net

The hydrated form first loses water to transform into Form III in a single-crystal-to-single-crystal fashion, and then converts to Form I at a higher temperature.

Form II also converts to Form I above 175°C, another example of a single-crystal-to-single-crystal transformation.

This behavior indicates that while one form may be the most stable at room temperature (Form II), another becomes the stable form at elevated temperatures (Form I). researchgate.net Such complex phase behavior, observed in a structurally analogous molecule, underscores the importance of thoroughly investigating the potential for similar transformations in this compound to ensure control over its solid-state properties.

Computational Chemistry and Quantum Chemical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT has proven to be a powerful tool for elucidating the intricacies of N-(3-chlorophenyl)-2,4-dinitrobenzamide's molecular framework and electronic landscape. Calculations are often performed using basis sets like 6-311++G(d,p) to ensure a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Theoretical calculations have been employed to determine the most stable conformation of this compound. These studies suggest that the molecule is not perfectly planar, with the phenyl rings exhibiting a degree of rotation relative to each other. conicet.gov.ar The 3,4-dichloroimido ring and the benzene (B151609) ring are identified as planar and rigid regular pentagonal and hexagonal structures, respectively. conicet.gov.ar The separation between these aromatic moieties by alkyl spacers of varying lengths has been shown to significantly impact the compound's antifungal activity, with a propylene (B89431) chain being optimal. conicet.gov.ar

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.demalayajournal.org The MEP is calculated based on the total charge distribution of the molecule and helps in understanding intermolecular interactions. malayajournal.orgnih.gov In MEP analysis, different colors represent varying electrostatic potentials. For instance, red often indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. researchgate.net For related compounds, MEP analysis has been used to identify reactive sites and understand intermolecular interactions. malayajournal.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comlibretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orgyoutube.comlibretexts.org The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. For similar compounds, the HOMO is often localized over the imidazole (B134444) and phenyl rings, while the LUMO is situated on the imidazole and chloro-substituted phenyl ring, indicating the regions of electron donation and acceptance, respectively. malayajournal.org

| Parameter | Value (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Energy Gap | 4.0106 |

This table presents theoretical HOMO-LUMO energy values for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated using DFT, which can provide insights into the electronic properties of this compound. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. uni-muenchen.dewisc.eduwisc.eduusc.edu This method transforms the complex wavefunction into a localized form corresponding to Lewis structures, with two-center bonds and lone pairs. uni-muenchen.demalayajournal.org NBO analysis helps in understanding the stabilization energy associated with electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu For related structures, NBO analysis has been used to investigate these hyperconjugative interactions in detail. malayajournal.org

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Theoretical vibrational frequency calculations are performed to complement experimental FT-IR and FT-Raman spectra. researchgate.netacadpubl.euresearchgate.net These calculations, often carried out using DFT methods, help in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netscirp.org The calculated frequencies are typically scaled to improve agreement with experimental data. researchgate.net For instance, the C-H stretching vibrations of phenyl rings are generally observed in the 3100–3000 cm⁻¹ region. scirp.org The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of the vibrational modes. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also utilized to predict various spectroscopic parameters. Theoretical calculations can provide insights into NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and simulate UV-Vis absorption spectra, providing information about the electronic absorption properties of the molecule. researchgate.net

Quantum Chemical Descriptors for Chemical Reactivity

Quantum chemical descriptors are instrumental in predicting how a molecule will interact with other chemical species. They provide a quantitative measure of reactivity at different sites within the molecule.

Fukui functions are central to predicting the local reactivity of a molecule. scm.com They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic or electrophilic attack.

For this compound, the dinitrophenyl ring, with its two strongly electron-withdrawing nitro groups, is expected to be the primary site for nucleophilic attack. The carbon atoms of this ring, particularly those ortho and para to the nitro groups, will exhibit high values for the Fukui function f+(r), indicating their electrophilic nature. Conversely, the chlorophenyl ring and the amide nitrogen are likely to be the primary nucleophilic centers, characterized by a high f-(r) value, making them susceptible to electrophilic attack. The oxygen atoms of the nitro groups and the amide carbonyl group are also predicted to be strong nucleophilic sites.

Table 1: Predicted Reactive Sites in this compound based on Fukui Functions

| Type of Attack | Most Probable Reactive Sites | Rationale |

| Nucleophilic | Carbon atoms of the 2,4-dinitrophenyl ring | Strong electron withdrawal by two -NO₂ groups |

| Electrophilic | Amide nitrogen and oxygen atoms, chlorine atom, and the chlorophenyl ring | Presence of lone pairs and regions of higher electron density |

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools for visualizing chemical bonding and electron pair localization in a molecule. wikipedia.orgrsc.org ELF analysis of this compound would reveal distinct regions of high electron localization corresponding to covalent bonds, lone pairs, and the core shells of the atoms. wikipedia.org

Specifically, high ELF values are expected between the carbon and nitrogen atoms of the amide bond, as well as within the aromatic rings and the nitro groups, indicating covalent bonding. The oxygen and chlorine atoms will show localization corresponding to their lone pairs. LOL analysis provides a complementary picture, often with a clearer distinction between bonding and non-bonding regions. rsc.org For this molecule, LOL plots would highlight the π-electron delocalization within the two aromatic rings and the localized nature of the sigma bonds and lone pairs. The distribution of these functions can offer insights into the molecule's aromaticity and the electronic effects of the substituents. researchgate.net

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with significant donor-acceptor character and extended π-conjugation can exhibit substantial nonlinear optical (NLO) properties. nih.gov this compound possesses these features, with the chlorophenyl group acting as a weak electron donor and the dinitrophenyl moiety serving as a strong electron acceptor, connected by a π-conjugated amide bridge.

This intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is expected to result in a significant third-order NLO response. nih.govacs.org Theoretical calculations, such as those based on density functional theory (DFT), can predict the hyperpolarizability (β) and second hyperpolarizability (γ) values, which are measures of the NLO activity. For similar dinitrobenzene derivatives, high NLO responses have been reported, suggesting that this compound could be a candidate for NLO materials. rsc.org The presence of the electron-withdrawing nitro groups and the chlorine atom enhances the molecular polarization, which is a key factor for high NLO activity.

Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound

| NLO Property | Predicted Behavior | Influencing Factors |

| First Hyperpolarizability (β) | Significant | Intramolecular charge transfer from the chlorophenyl ring to the dinitrophenyl ring. |

| Second Hyperpolarizability (γ) | Potentially high | Extended π-conjugation and strong electron-withdrawing nitro groups. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational flexibility and intermolecular interactions of molecules over time. acs.org For this compound, MD simulations can reveal the preferred spatial arrangement of the two aromatic rings relative to each other and the planarity of the amide linkage.

The simulations would likely show that the molecule is not entirely planar, with a certain degree of torsion around the C-N amide bond and the C-C bonds connecting the rings to the amide group. This conformational landscape is crucial for understanding how the molecule packs in the solid state and interacts with other molecules.

MD simulations can also shed light on intermolecular behaviors, such as π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov These interactions are expected to be significant due to the electron-rich and electron-poor nature of the chlorophenyl and dinitrophenyl rings, respectively. Such stacking can influence the material's bulk properties. Furthermore, hydrogen bonding involving the amide N-H group and the oxygen atoms of the nitro or carbonyl groups could play a role in the formation of supramolecular structures. nih.gov

Chemical Reactivity and Derivatization Pathways

Reactivity of the Benzamide (B126) Moiety

The benzamide group, which connects the two aromatic rings, is a robust functional group, yet it possesses reactive sites at both the amide nitrogen and the carbonyl carbon.

Reactions at the Amide Nitrogen Atom

The nitrogen atom of the amide linkage in N-(3-chlorophenyl)-2,4-dinitrobenzamide is generally considered to be weakly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group and the electron-withdrawing nature of the attached aromatic rings. However, under specific conditions, it can undergo reactions such as alkylation or acylation. These reactions typically require strong bases to deprotonate the amide nitrogen, forming a more reactive amidate anion. The choice of base and electrophile is crucial to avoid competing reactions at other sites of the molecule.

Chemical Transformations of the Carbonyl Group

The carbonyl group of the benzamide is susceptible to nucleophilic attack, although it is less reactive than the carbonyl group of ketones or aldehydes. Reduction of the carbonyl group to a methylene (B1212753) group (-CH2-) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would transform the benzamide into a secondary amine. This transformation, however, must be carefully controlled to prevent the reduction of the nitro groups on the dinitrobenzene ring.

Hydrolysis of the amide bond, which would cleave the molecule into 3-chloroaniline (B41212) and 2,4-dinitrobenzoic acid, can be accomplished under either acidic or basic conditions, typically requiring elevated temperatures. A study on the fragmentation of the related compound N-(3-chlorophenethyl)-4-nitrobenzamide under mass spectrometry conditions demonstrated cleavage of the amide bond, indicating its susceptibility to breaking under energetic conditions. mdpi.com

Reactivity of the Chlorophenyl Substituent

The 3-chlorophenyl ring possesses two primary sites for reactivity: the chlorine atom and the aromatic ring itself.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the 3-chlorophenyl ring can be replaced through nucleophilic aromatic substitution (SNAc). However, this reaction is generally less facile compared to substitution on the dinitrobenzene ring because the ring is not as strongly activated by electron-withdrawing groups. The chlorine atom is in a meta position relative to the amide linkage, which provides some electron-withdrawing character but is less activating than ortho or para substituents. Reactions with strong nucleophiles, such as amines or alkoxides, at high temperatures would be necessary to achieve substitution of the chlorine atom.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a more versatile method for the derivatization of the chlorophenyl moiety. mdpi.comsigmaaldrich.com In a typical Suzuki reaction, a palladium catalyst is used to couple the aryl chloride with an organoboron compound, leading to the formation of a new carbon-carbon bond. This would allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The 3-chlorophenyl ring can undergo electrophilic aromatic substitution, such as nitration or halogenation. The chlorine atom is a deactivating but ortho-, para-directing group due to the competing effects of its inductive electron withdrawal and resonance electron donation. The amide group is also a deactivating group and a meta-director. Therefore, the positions for electrophilic attack will be influenced by the combined directing effects of both substituents. The most likely positions for substitution would be ortho and para to the chlorine atom, and meta to the amide group.

Reactivity of the Dinitrobenzene Moiety

The 2,4-dinitrobenzene ring is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the two nitro groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The positions ortho and para to the nitro groups are particularly electron-deficient and thus highly susceptible to nucleophilic attack.

In this compound, the dinitrobenzene ring is the most reactive site for nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace one of the nitro groups or a hydrogen atom on the ring. Studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives have shown that these compounds readily undergo nucleophilic substitution. semanticscholar.org The reaction of O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) and thionophosphate with various thiols also demonstrated that nucleophilic attack occurs exclusively at the aromatic moiety of the dinitrobenzene ring. rsc.org

Nucleophilic Aromatic Substitution Reactions on the Dinitro-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatic rings that are activated by strong electron-withdrawing groups. nih.govresearchgate.net The 2,4-dinitro-substituted phenyl ring of this compound is highly activated towards nucleophilic attack due to the presence of two powerful electron-withdrawing nitro groups in the ortho and para positions relative to each other. youtube.comlibretexts.org

These groups effectively stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. youtube.comresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

In the case of this compound, the dinitrobenzoyl ring does not possess a typical halide leaving group. However, under forcing conditions, a nitro group itself can be displaced by a potent nucleophile. nih.govacs.org The ortho-nitro group is generally more susceptible to displacement than the para-nitro group in similar dinitro systems. The reactivity is enhanced because the departing nitrite (B80452) ion (NO₂⁻) is a relatively stable leaving group. Reactions with strong nucleophiles such as alkoxides, thiolates, or amines could potentially lead to the displacement of one of the nitro groups, introducing a new substituent onto the benzoyl portion of the molecule.

Reduction Reactions of the Nitro Groups

The two nitro groups on the benzoyl ring are readily susceptible to reduction, providing a versatile pathway to new derivatives. The reduction can be controlled to achieve either partial (selective) or complete conversion to amino groups, depending on the reagents and reaction conditions employed. rsc.orgresearchgate.net

Selective Reduction: Selective reduction of one nitro group in a polynitrated aromatic compound is a valuable synthetic transformation. Reagents such as sodium or ammonium (B1175870) polysulfide are commonly used in the Zinin reduction to selectively reduce one nitro group while leaving others intact. stackexchange.com In dinitro compounds, the selectivity is influenced by steric and electronic factors. For dinitroaniline and dinitrophenol derivatives, a nitro group ortho to an existing amino or hydroxyl group is often preferentially reduced. stackexchange.com For this compound, the use of such mild, selective reagents would likely favor the reduction of the ortho-nitro group due to potential electronic effects and chelation possibilities involving the adjacent amide.

Complete Reduction: The complete reduction of both nitro groups to form the corresponding N-(3-chlorophenyl)-2,4-diaminobenzamide is more straightforward. This transformation can be achieved with a variety of strong reducing agents. Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems: Strong reducing systems such as Tin (Sn) or Iron (Fe) in concentrated hydrochloric acid (HCl) are highly effective for converting aromatic nitro groups to amines. researchgate.net

Other Reagents: Sodium borohydride (B1222165) in the presence of a transition metal catalyst has also been shown to reduce nitroaromatics. nih.gov

The resulting 2,4-diamino derivative is a key intermediate for further functionalization, as the primary aromatic amine groups are highly versatile nucleophiles.

Table 1: Summary of Potential Reduction Reactions for this compound

| Reagent/Condition | Expected Outcome | Selectivity | Reference |

|---|---|---|---|

| H₂S, NH₄OH (aq) or Na₂Sₓ (Zinin Reduction) | Monoreduction to N-(3-chlorophenyl)-2-amino-4-nitrobenzamide or N-(3-chlorophenyl)-4-amino-2-nitrobenzamide | High selectivity for one nitro group, likely the ortho position. | stackexchange.com |

| Sn / conc. HCl | Complete reduction to N-(3-chlorophenyl)-2,4-diaminobenzamide | Low (complete reduction) | researchgate.net |

| Fe / HCl or Acetic Acid | Complete reduction to N-(3-chlorophenyl)-2,4-diaminobenzamide | Low (complete reduction) | researchgate.net |

| H₂, Pd/C Catalyst | Complete reduction to N-(3-chlorophenyl)-2,4-diaminobenzamide | Low (complete reduction) | rsc.org |

| NaBH₄ / Ni(PPh₃)₄ | Complete reduction to N-(3-chlorophenyl)-2,4-diaminobenzamide | Low (complete reduction) | nih.gov |

Derivatization Strategies for Analytical or Synthetic Utility

Derivatization of the this compound scaffold is primarily achieved by leveraging the reactivity of the nitro and amide groups. The most common strategy involves the reduction of the nitro groups to create highly reactive amino functionalities, which can then be "tagged" for analytical purposes or used as handles for further synthetic elaboration.

Functionalization at Amide and Nitro Groups for Analytical Tagging

For analytical applications, particularly in chromatography and mass spectrometry, derivatization is used to improve separation efficiency and enhance detection sensitivity. nih.gov

Functionalization via Nitro Group Reduction: The most effective strategy for analytical tagging involves the initial reduction of the dinitro compound to the diamino derivative, N-(3-chlorophenyl)-2,4-diaminobenzamide. The resulting primary aromatic amine groups are excellent nucleophiles and can be readily labeled with a variety of commercially available tagging reagents. nih.govresearchgate.net These reagents typically introduce a chromophore or fluorophore, significantly enhancing UV or fluorescence detection, or a charged tag to improve ionization in mass spectrometry.

Common derivatization agents for primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide adducts. nih.gov

9-fluorenylmethylchloroformate (FMOC-Cl): Forms stable, fluorescent carbamate (B1207046) derivatives. nih.govrsc.org

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com

Dabsyl Chloride (Dabsyl-Cl): Provides a strong chromophore for visible-light detection. nih.gov

Functionalization at the Amide Group: Direct derivatization of the amide N-H bond is also possible, though less common for simple analytical tagging. researchgate.net The amide proton can be removed by a strong base, and the resulting amidate anion can be alkylated or acylated. However, these conditions are often harsh and can lack the specificity required for clean analytical derivatization, especially compared to the facile reactions of the amino groups generated from nitro reduction.

Table 2: Potential Derivatization Reagents for Analytical Tagging of Reduced this compound

| Derivatization Reagent | Functional Group Targeted | Purpose of Tagging | Reference |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary Amines (post-reduction) | Fluorescence Detection (HPLC) | nih.gov |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary Amines (post-reduction) | Fluorescence Detection (HPLC) | rsc.org |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines (post-reduction) | Fluorescence Detection (HPLC) | thermofisher.com |

| Dabsyl Chloride | Primary Amines (post-reduction) | UV-Vis Detection (HPLC) | nih.gov |

| N-(4-aminophenyl)piperidine | Carboxylic Acids (not directly applicable) but illustrates amine tagging for MS | Enhanced Ionization (Mass Spectrometry) | youtube.com |

Strategies for Introducing New Functionalities to the Parent Scaffold

The this compound molecule can serve as a versatile scaffold for building more complex structures, a common strategy in medicinal chemistry and materials science. The introduction of new functionalities is primarily based on the two major reaction pathways: reduction of the nitro groups and, to a lesser extent, nucleophilic aromatic substitution.

Scaffold Elaboration via Diamino Intermediates: The reduction to N-(3-chlorophenyl)-2,4-diaminobenzamide opens up a vast array of synthetic possibilities. The two amino groups can be used to construct new ring systems. For instance, the 1,2-diamine-like arrangement (at positions 2 and a potential group at 1 or 3) or the 1,3-relationship of the 2,4-diamino pattern can be exploited. Reaction of the 2,4-diamino derivative with dicarbonyl compounds (e.g., α-diketones or β-ketoesters) can lead to the formation of fused heterocyclic systems, such as benzodiazepines or other related structures. researchgate.net

Differential Functionalization: Selective reduction allows for the stepwise functionalization of the molecule. For example, after reducing one nitro group, the resulting amino group can be protected or reacted, followed by the reduction and subsequent reaction of the second nitro group. This provides precise control over the introduction of different functionalities at the 2- and 4-positions.

Modification via Diazonium Salts: The primary aromatic amino groups of the reduced intermediate can be converted into diazonium salts using nitrous acid (NaNO₂/HCl). Diazonium salts are exceptionally versatile intermediates that can be converted into a wide range of functional groups (e.g., –OH, –F, –Cl, –Br, –I, –CN) via Sandmeyer or related reactions. This strategy allows for the complete replacement of the original nitro functionalities with a diverse set of substituents.

Introducing Functionality via SNAr: As discussed in section 6.3.1, direct nucleophilic substitution on the dinitro-ring, while challenging, offers a pathway to introduce nucleophilic fragments directly, displacing a nitro group. This could be used to install ether, thioether, or amine functionalities prior to any reduction steps, leading to a different set of derivatives.

These strategies transform the simple parent compound into a highly adaptable building block for creating libraries of complex molecules with potentially novel properties. nih.gov

Structure Property Relationships and Design Principles

Influence of Substituent Position and Nature on Molecular Conformation

The spatial arrangement of atoms in N-(3-chlorophenyl)-2,4-dinitrobenzamide is primarily dictated by the rotational freedom around the C-N amide bond and the C-N bond connecting the phenyl ring to the amide nitrogen. The positions of the chloro and dinitro substituents play a crucial role in determining the molecule's preferred conformation.

Correlation Between Structural Parameters and Spectroscopic Signatures

The structural features of this compound are directly reflected in its spectroscopic signatures, such as those obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the dinitro groups on the benzamide (B126) ring will cause the aromatic protons on this ring to appear at a lower field (higher ppm). Similarly, the chlorine atom on the other phenyl ring will influence the chemical shifts of the protons on that ring. In a structurally related molecule, N-(3-chlorophenethyl)-4-nitrobenzamide, the aromatic protons of the nitrophenyl ring are observed in the range of δ 8.04-8.40 ppm, while the protons of the chlorophenyl ring appear between δ 7.27-7.40 ppm. mdpi.com A similar pattern would be expected for this compound.

IR Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include the N-H stretching vibration, the C=O (amide I) stretching vibration, and the symmetric and asymmetric stretching vibrations of the NO₂ groups. The position of the amide I band is particularly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding involving the N-H and C=O groups would lead to a lower vibrational frequency for the C=O stretch compared to the gas phase or in a non-polar solvent.

UV-Vis Spectroscopy: The electronic transitions within the molecule give rise to its UV-Vis absorption spectrum. The presence of the two aromatic rings and the nitro groups, which are strong chromophores, will result in characteristic absorption bands. For N-(3-chlorophenethyl)-4-nitrobenzamide, absorption maxima are observed at 239 nm and 290 nm. mdpi.com The extended conjugation and the presence of two nitro groups in this compound are likely to shift these absorptions to longer wavelengths.

Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Expected Value/Range | Correlation with Structure |

|---|---|---|---|

| ¹H NMR | Aromatic H (dinitrophenyl) | δ 8.5-9.0 ppm | Deshielding due to two electron-withdrawing NO₂ groups. |

| ¹H NMR | Aromatic H (chlorophenyl) | δ 7.2-7.6 ppm | Influence of the electron-withdrawing Cl atom. |

| ¹H NMR | Amide N-H | δ 9.0-10.0 ppm | Deshielded proton, position sensitive to solvent and hydrogen bonding. |

| ¹³C NMR | Carbonyl C (C=O) | δ 160-165 ppm | Typical range for an amide carbonyl carbon. |

| IR | N-H stretch | 3200-3400 cm⁻¹ | Broadened in the solid state due to hydrogen bonding. |

| IR | C=O stretch (Amide I) | 1650-1680 cm⁻¹ | Frequency is dependent on the extent of hydrogen bonding. |

| IR | NO₂ stretch (asymmetric) | 1520-1560 cm⁻¹ | Characteristic of nitro groups. |

| IR | NO₂ stretch (symmetric) | 1340-1370 cm⁻¹ | Characteristic of nitro groups. |

| UV-Vis | λmax | 250-350 nm | Electronic transitions involving the aromatic systems and nitro groups. |

Utilization of Computational Descriptors in Predicting and Explaining Properties

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and rationalize the properties of this compound. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, providing insights into bond lengths, bond angles, and torsion angles.

Computational descriptors derived from these calculations can quantify various molecular properties. For example, the calculated electrostatic potential surface can reveal regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack and potential hydrogen bonding interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of chemical reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be correlated with its UV-Vis absorption spectrum.

Furthermore, Hirshfeld surface analysis is a valuable computational method for analyzing intermolecular interactions in the crystalline state. mdpi.comnih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov For this compound, this analysis would help in understanding how the molecules pack in the solid state and which interactions are dominant in the formation of its supramolecular structure.

Principles for Modulating Electronic and Supramolecular Properties through Structural Modifications

The electronic and supramolecular properties of this compound can be systematically tuned by making specific structural modifications. The general structure of dinitrobenzamides can be considered in three parts: the nitroaromatic core, a linker, and a terminal group. nih.gov In the title compound, the amide bond acts as the linker and the 3-chlorophenyl group is the terminal group.

Modulating Electronic Properties: The electronic properties are largely governed by the electron-withdrawing strength of the dinitrobenzamide core and the nature of the substituents on the terminal phenyl ring.

Substituents on the Phenyl Rings: Replacing the chloro substituent with an electron-donating group (e.g., methoxy) or a stronger electron-withdrawing group (e.g., trifluoromethyl) on the N-phenyl ring would alter the electron density distribution across the entire molecule. This would, in turn, affect the HOMO-LUMO gap and the molecule's reactivity. Similarly, changing the number and position of the nitro groups on the benzamide ring would have a profound impact on the electronic properties.

Nature of the Linker: While the current molecule has a direct amide linkage, introducing a flexible alkyl chain between the N-atom and the chlorophenyl ring, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide, would increase conformational flexibility and could influence the electronic communication between the two aromatic systems. mdpi.com

Modulating Supramolecular Properties: The formation of ordered structures in the solid state is driven by non-covalent interactions. The design of specific supramolecular assemblies can be achieved by strategically modifying the molecule to favor certain interactions.

Hydrogen Bonding: The N-H and C=O groups of the amide linkage are primary sites for hydrogen bonding. The introduction of additional hydrogen bond donors or acceptors would significantly influence the packing arrangement. For example, replacing the chloro group with a hydroxyl or amino group would introduce new hydrogen bonding possibilities.

π-π Stacking: The two aromatic rings are capable of engaging in π-π stacking interactions. The strength and geometry of these interactions can be modulated by altering the substituents on the rings, which affects their electron density and steric profile.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional non-covalent interaction with a Lewis base. This provides another tool for controlling the supramolecular assembly.

By applying these principles, it is possible to design derivatives of this compound with tailored electronic and supramolecular properties for various applications in materials science and medicinal chemistry. The self-assembly of nucleobase-containing peptides, which is also driven by non-covalent interactions like π-π stacking and hydrogen bonding, serves as an example of how these principles can be used to create functional nanostructures. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2,4-dinitrobenzamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. For example, 3-chloroaniline reacts with 2,4-dinitrobenzoyl chloride in anhydrous dichloromethane with triethylamine as a base. Purification involves column chromatography (neutral Al₂O₃) to isolate the product .

- Characterization : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, NH resonance at δ 10–11 ppm) and IR (C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric/symmetric stretches at ~1520/1340 cm⁻¹). Elemental analysis validates purity (>95%) .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

- Approach : Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to exclude false positives .

Q. What spectroscopic and computational methods are used to resolve ambiguities in functional group assignments?

- Techniques :

- 2D NMR (HSQC, HMBC) : Assign aromatic coupling patterns and confirm amide linkage.

- DFT calculations : Compare computed vs. experimental IR vibrational modes (e.g., nitro group symmetry deviations) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) influence bioactivity and selectivity?

- Case Study : Compare this compound with its 4-fluoro analog:

- Bioactivity : Fluorine’s electronegativity may enhance membrane permeability but reduce DNA intercalation vs. chloro’s hydrophobic bulk .

- Selectivity : Use molecular docking (AutoDock Vina) to assess binding affinity differences to targets like topoisomerase II.

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

- Troubleshooting :

- Pharmacokinetics : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

- Solubility : Use HPLC to quantify solubility in PBS; employ prodrug strategies (e.g., esterification of nitro groups) if needed .

Q. What advanced techniques elucidate the mechanism of action for DNA-targeted activity?

- Methods :

- Fluorescence quenching : Monitor ethidium bromide displacement from DNA to confirm intercalation.

- Comet assay : Assess DNA damage in treated cells.

- Western blotting : Measure γH2AX levels as a double-strand break marker .

- Competitive assays : Co-administer known intercalators (e.g., doxorubicin) to observe antagonism.

Q. How do nitro groups impact oxidative stress and toxicity profiles in non-target tissues?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.